2-[(2-methylquinazolin-4-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide
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Description
This compound is a derivative of quinazoline, a nitrogen-containing heterocycle . Quinazoline derivatives are known for their wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor activities .
Synthesis Analysis
The synthesis of similar quinazoline derivatives has been reported in the literature. For instance, a total of eighteen 2-((2-(4-(1H-1,2,4-triazol-1-yl)phenyl)quinazolin-4-yl)oxy)-N-phenylacetamide derivatives were designed and synthesized via a hybrid pharmacophore approach . Another study reported the synthesis of quinazolin-4(3H)-ones via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by means of single-crystal X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinazoline derivatives typically involve the functionalization of alkyl boronic esters or the reaction of o-amino benzamides with thiols .Mechanism of Action
Target of Action
Similar compounds have shown potent activity against various microorganisms, suggesting that the compound may target key proteins or enzymes in these organisms .
Mode of Action
Based on the activities of similar compounds, it can be inferred that the compound interacts with its targets, possibly inhibiting their function and leading to the death of the microorganism .
Biochemical Pathways
Given the antimicrobial and antiviral activities of similar compounds, it can be inferred that the compound interferes with essential biochemical pathways in the targeted microorganisms, leading to their death .
Result of Action
Similar compounds have shown potent antimicrobial and antiviral activities, suggesting that the compound leads to the death of the targeted microorganisms .
Properties
IUPAC Name |
2-(2-methylquinazolin-4-yl)oxy-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2/c1-11-22-15-8-3-2-7-14(15)17(23-11)26-10-16(25)24-13-6-4-5-12(9-13)18(19,20)21/h2-9H,10H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOXLHDBHOQACJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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